

Application Notes and Protocols for GSK3117391 Cytokine Production Assay

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Compound of Interest

Compound Name: GSK3117391

Cat. No.: B607823

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Introduction

GSK3117391 is a potent histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3][4] By inhibiting HDACs, **GSK3117391** can induce hyperacetylation of histones, resulting in a more relaxed chromatin state and altered gene expression.[5] Beyond histones, HDACs can also deacetylate non-histone proteins, including transcription factors, thereby influencing their activity.[3][6]

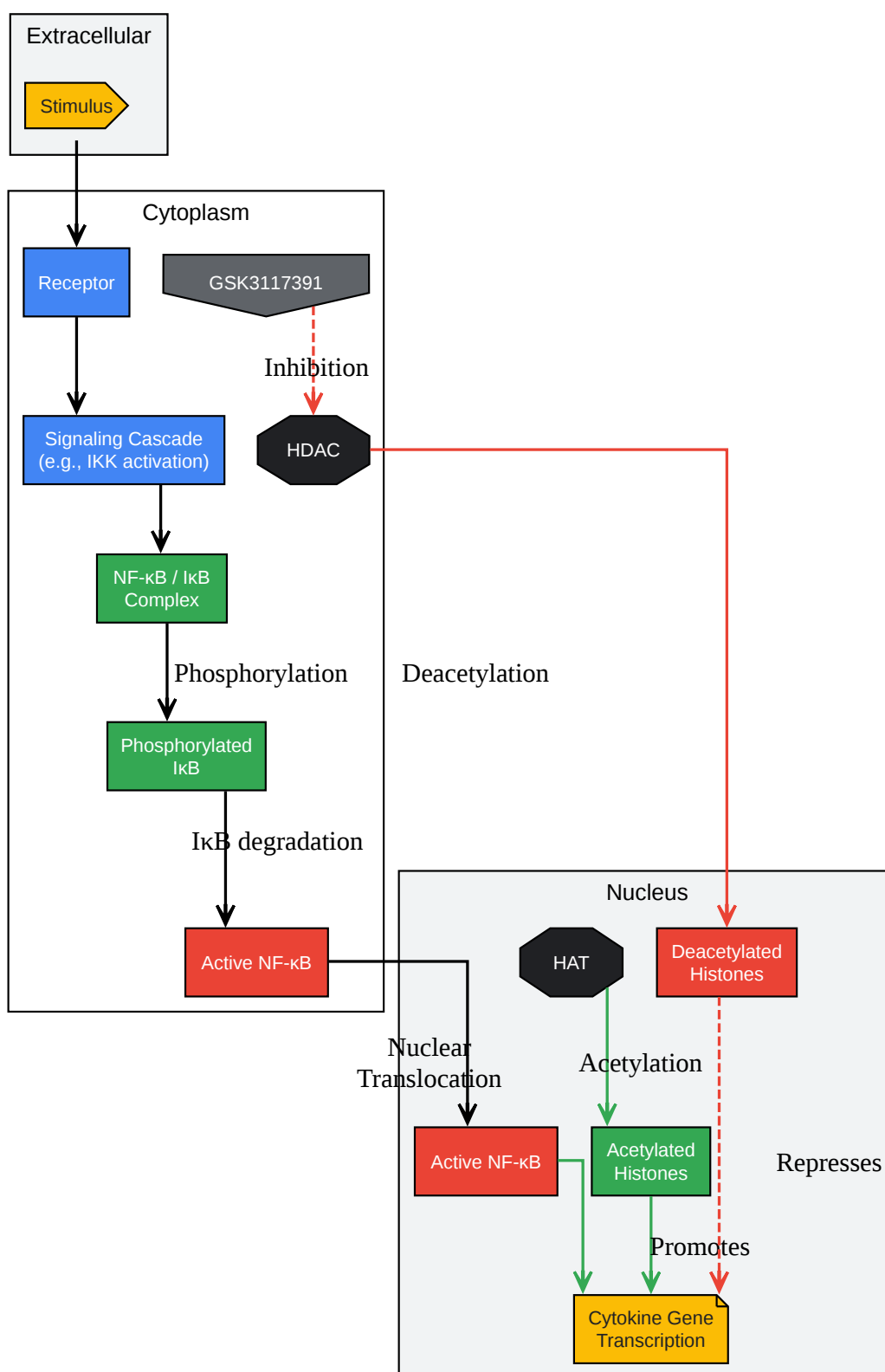
HDAC inhibitors have been shown to possess immunomodulatory properties, including the ability to modulate cytokine production.[5][7][8] Cytokines are key signaling molecules in the immune system that regulate inflammation and immune responses.[9][10] The ability to measure the effect of a compound like **GSK3117391** on cytokine production is therefore critical for understanding its therapeutic potential in various diseases, including cancer and inflammatory disorders.[7][11] One study has indicated that **GSK3117391** (also known as ESM-HDAC391) exhibits ex vivo cytokine inhibition.[12]

These application notes provide a detailed protocol for assessing the impact of **GSK3117391** on cytokine production in a relevant cell-based assay.

Mechanism of Action and Signaling Pathway

GSK3117391, as an HDAC inhibitor, functions by blocking the enzymatic activity of histone deacetylases. This leads to an increase in the acetylation of lysine residues on both histone and non-histone proteins.^{[5][6]} The acetylation of histones neutralizes their positive charge, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure. This accessible chromatin allows for the binding of transcription factors and the initiation of gene transcription.

Several key signaling pathways central to inflammation and immunity are regulated by acetylation. For instance, the transcription factor NF- κ B, a master regulator of pro-inflammatory cytokine gene expression, is a known substrate for HDACs.^[13] Inhibition of HDACs can lead to the acetylation of NF- κ B subunits, which can modulate its activity and subsequently alter the expression of its target genes, including those encoding for cytokines like TNF- α , IL-6, and IL-1 β .



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HDAC inhibitor effect on cytokine gene transcription.

Data Presentation

The following table summarizes representative quantitative data on the effect of **GSK3117391** on the production of key pro-inflammatory cytokines from stimulated peripheral blood mononuclear cells (PBMCs). Please note that these are example data for illustrative purposes.

Cytokine	Stimulant	GSK3117391 Concentration (nM)	Cytokine Concentration (pg/mL) ± SD	% Inhibition
TNF-α	LPS (100 ng/mL)	0 (Vehicle)	2548 ± 210	0%
		10	1885 ± 155	26%
		100	968 ± 95	62%
		1000	433 ± 52	83%
IL-6	LPS (100 ng/mL)	0 (Vehicle)	4823 ± 350	0%
		10	3955 ± 290	18%
		100	2170 ± 180	55%
		1000	916 ± 110	81%
IL-1β	LPS (100 ng/mL)	0 (Vehicle)	850 ± 75	0%
		10	697 ± 60	18%
		100	400 ± 42	53%
		1000	195 ± 25	77%

Experimental Protocols

Objective:

To quantify the in vitro effect of **GSK3117391** on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human peripheral blood mononuclear cells (PBMCs) upon stimulation.

Materials:

- **GSK3117391**
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human Monocyte Enrichment Cocktail or Ficoll-Paque PLUS
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS)
- Phosphate Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- ELISA kits for human TNF- α , IL-6, and IL-1 β
- Microplate reader

Protocol 1: Isolation and Culture of Human PBMCs

- Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation or a suitable negative selection kit.
- Wash the isolated PBMCs twice with sterile PBS.
- Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Adjust the cell density to 1×10^6 cells/mL in complete RPMI 1640 medium.

Protocol 2: GSK3117391 Treatment and Cell Stimulation

- Prepare a stock solution of **GSK3117391** in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Seed 100 μ L of the PBMC suspension (1×10^5 cells) into each well of a 96-well plate.
- Add 50 μ L of the diluted **GSK3117391** solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
- Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
- Prepare a stock solution of LPS in sterile PBS. Dilute it in complete RPMI 1640 medium to a working concentration that will result in a final concentration of 100 ng/mL in the wells.
- Add 50 μ L of the LPS solution to the wells to stimulate cytokine production. For unstimulated control wells, add 50 μ L of complete RPMI 1640 medium.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

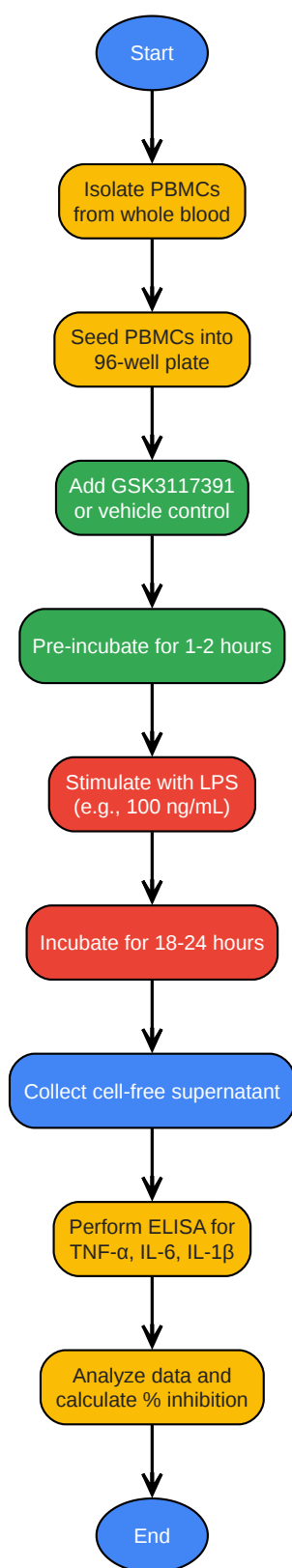
Protocol 3: Cytokine Quantification by ELISA

- After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes.
- Carefully collect the cell-free supernatant from each well for cytokine analysis. Samples can be stored at -80°C if not analyzed immediately.
- Quantify the concentrations of TNF- α , IL-6, and IL-1 β in the supernatants using commercially available ELISA kits.^[14] Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards, samples, and controls.
- Read the absorbance of each well at the appropriate wavelength using a microplate reader.
- Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Alternative and Complementary Protocols:

- Intracellular Cytokine Staining (ICS) and Flow Cytometry: To identify the specific cell populations producing the cytokines and to analyze multiple cytokines at a single-cell level, ICS followed by flow cytometry can be employed.^{[15][16]} This method involves treating the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation, followed by cell surface staining, fixation, permeabilization, and intracellular staining with fluorescently-labeled anti-cytokine antibodies.
- Multiplex Bead Array (Luminex): For the simultaneous quantification of a wide range of cytokines from a small sample volume, a multiplex bead-based immunoassay is a suitable high-throughput method.^[17]

Experimental Workflow



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Workflow for the cytokine production assay.

Conclusion

This document provides a comprehensive guide for assessing the effect of the HDAC inhibitor **GSK3117391** on cytokine production. The detailed protocols for cell handling, compound treatment, and cytokine quantification using ELISA, along with the illustrative data and pathway diagrams, offer a solid framework for researchers in drug development and immunology. The methodologies described herein are crucial for characterizing the immunomodulatory profile of **GSK3117391** and can be adapted for other immune cell types and stimuli as needed.

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